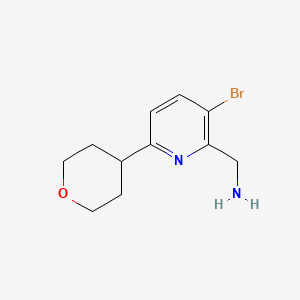
(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine is a complex organic compound that features a bromine atom, a tetrahydropyran ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the tetrahydropyran moiety. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also critical in industrial settings.
化学反応の分析
Types of Reactions
(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce a new functional group like an alkyl or aryl group.
科学的研究の応用
Chemistry
In chemistry, (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Its structure can be modified to enhance its pharmacological properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and agrochemicals.
作用機序
The mechanism of action of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
類似化合物との比較
Similar Compounds
3-Bromo-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyridine: This compound shares a similar pyridine and tetrahydropyran structure but differs in the presence of a methyl group instead of a methanamine group.
6-Bromo-2-pyridinecarboxaldehyde: This compound features a bromine atom and a pyridine ring but lacks the tetrahydropyran moiety.
Uniqueness
The uniqueness of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine lies in its combination of functional groups, which provides a versatile platform for chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
[3-bromo-6-(oxan-4-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-7,13H2 |
InChIキー |
VFMHPVAXDGABBQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NC(=C(C=C2)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















